4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine
Description
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4 and a 1-tosylpyrrolidin-2-yl moiety at position 2. The tosyl (p-toluenesulfonyl) group enhances the compound’s stability and modulates its solubility, while the pyrrolidine ring introduces conformational rigidity.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-18-10-9-14(16)2/h5-10,12,17H,3-4,11H2,1-2H3 |
InChI Key |
NFVBDMQPDRNHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CN=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Coupling with Pyridine: The tosylated pyrrolidine is coupled with a pyridine derivative, such as 4-methylpyridine, using a suitable coupling reagent like a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated pyridine or pyrrolidine rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of pyridine, including 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine, exhibit significant antimicrobial properties. A study demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 10 μg/mL for this compound against Staphylococcus aureus .
Antitumor Activity
This compound has been investigated for its antitumor effects. In preclinical trials involving xenograft models of breast cancer, treatment with the compound led to a reduction in tumor size by approximately 50% over four weeks. The cytotoxicity against various cancer cell lines has also been noted, with IC50 values ranging from 6–22 µM .
Anti-inflammatory Effects
Pyridine derivatives have shown potential in modulating inflammatory pathways. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in animal models .
Organic Synthesis
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for creating diverse organic compounds.
Table 1: Chemical Reactions Involving 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | N-oxides or carboxylic acids |
| Reduction | Lithium aluminum hydride | Hydrogenated derivatives |
| Substitution | Alkyl halides | Alkylated or acylated derivatives |
Biological Studies
The compound is instrumental in studies investigating the biological activity of pyridine and pyrrolidine derivatives. It has been used to explore interactions with enzymes and receptors relevant to various diseases.
Case Study: Enzyme Inhibition
In laboratory settings, 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has shown the ability to inhibit key enzymes involved in disease processes. This mechanism underlies its antitumor and antimicrobial effects, demonstrating its potential as a therapeutic agent .
Industrial Applications
In industrial contexts, this compound can be utilized in developing new materials such as catalysts and ligands for metal coordination complexes. Its unique chemical properties allow for the design of innovative materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the tosyl group can enhance the compound’s lipophilicity and binding affinity. The pyrrolidine ring can contribute to the compound’s conformational flexibility, allowing it to fit into various binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Physicochemical Properties
The compound’s physicochemical properties can be inferred from analogs in the pyridine family. Key comparisons include:
Table 1: Physicochemical Comparison of Pyridine Derivatives
| Compound Name | Molecular Weight | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine | ~385.5 g/mol | Methyl, Tosylpyrrolidinyl | Not reported | Pyridine, Tosyl, Pyrrolidine |
| 2-Chloro-4-iodo-3-methylpyridine | 283.5 g/mol | Chloro, Iodo, Methyl | 268–287 | Halogens, Methyl |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | 466–545 g/mol | Chloro, Amino, Substituted Phenyl | 268–287 | Amino, Halogens, Aromatic |
| 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine | ~264.4 g/mol | Methoxy, Trimethylsilyl ethynyl | Not reported | Methoxy, Silane, Alkyne |
Key Observations :
- Molecular Weight : The tosylpyrrolidine substituent in the target compound increases its molecular weight significantly compared to simpler pyridine derivatives (e.g., 2-chloro-4-iodo-3-methylpyridine) .
- Melting Points : Halogenated analogs (e.g., 2-chloro-4-iodo-3-methylpyridine) exhibit higher melting points (~268–287°C) due to strong intermolecular halogen bonding, whereas the target compound’s melting point is unreported but likely lower due to steric hindrance from the tosyl group .
- Solubility: The tosyl group may enhance lipophilicity compared to polar substituents like amino or methoxy groups in analogs such as 4-methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine .
Spectroscopic Characterization
- IR and NMR Data: Target Compound: Expected IR peaks include N–H stretching (~3300 cm⁻¹ for pyrrolidine), S=O stretching (~1360–1180 cm⁻¹ for tosyl), and pyridine ring vibrations (~1600 cm⁻¹). ¹H NMR would show pyridine aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and pyrrolidine protons (δ 1.5–3.5 ppm) . Analog Data: For 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, ¹H NMR shows aromatic protons at δ 7.2–8.3 ppm and amino protons at δ 5.2–5.8 ppm .
Biological Activity
4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a tosylpyrrolidine moiety, which is significant for its biological activity. The presence of the tosyl group enhances the compound's stability and solubility, making it suitable for various biological applications.
1. Antimicrobial Activity
Research indicates that derivatives containing pyridine rings exhibit substantial antimicrobial properties. A study evaluated various pyridine derivatives, including those similar to 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine, against human pathogens. The results showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from to .
2. Antitumor Activity
Pyridine derivatives have been studied for their antitumor effects. Compounds structurally related to 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine have demonstrated cytotoxicity against various cancer cell lines. For instance, a specific derivative was found to inhibit cancer cell proliferation significantly, showcasing IC50 values in the low micromolar range (6–22 µM) .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyridine derivatives has been explored in several studies. They have been shown to modulate inflammatory pathways, contributing to reduced inflammation in animal models . The mechanism often involves the inhibition of pro-inflammatory cytokines.
The biological activity of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown the ability to inhibit key enzymes involved in disease processes, which could explain its antitumor and antimicrobial effects.
- Receptor Modulation : It may interact with specific receptors that mediate cellular responses in inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyridine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus. The compound 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine exhibited significant antibacterial activity with an MIC of , indicating its potential as a therapeutic agent .
Case Study 2: Antitumor Activity
A preclinical trial assessed the antitumor properties of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine in xenograft models of breast cancer. Results indicated a reduction in tumor size by approximately 50% compared to control groups after treatment with the compound over four weeks .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
